Bis-(1,5-hydroxymethylfuran)octa-decylester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(1,5-hydroxymethylfuran)octa-decylester typically involves the esterification of 1,5-hydroxymethylfuran with octadecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis-(1,5-hydroxymethylfuran)octa-decylester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major products are the corresponding alcohols.
Substitution: Depending on the substituent, products can range from halogenated furans to nitrofurans.
Scientific Research Applications
Bis-(1,5-hydroxymethylfuran)octa-decylester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester groups, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis-(1,5-hydroxymethylfuran)octa-decylester involves its interaction with biological molecules through its ester and furan functional groups. The ester groups can undergo hydrolysis, releasing the active furan moiety, which can then interact with various molecular targets such as enzymes and receptors. The furan ring can participate in electron transfer reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Bis-(2,5-dimethylfuran)octa-decylester
- Bis-(2,5-dihydroxymethylfuran)octa-decylester
- Bis-(2,5-diformylfuran)octa-decylester
Uniqueness
Bis-(1,5-hydroxymethylfuran)octa-decylester is unique due to its specific substitution pattern on the furan ring and the presence of long alkyl chains. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Biological Activity
Bis-(1,5-hydroxymethylfuran)octadecylester (BHMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound recognized for its potential in various biological applications. The biological activity of BHMF, particularly its antitumor and cytotoxic properties, has garnered interest in recent research. This article explores the biological activity of BHMF, synthesizing findings from diverse studies and presenting data on its effects.
Synthesis and Properties
BHMF can be synthesized through biocatalytic processes involving the reduction of HMF. Various microorganisms and enzymes have been employed to facilitate this transformation, leading to high yields and specific products. For instance, recombinant strains of E. coli have demonstrated significant tolerance to HMF and effective conversion to BHMF under optimized conditions .
Biological Activity
The biological activity of BHMF has been investigated in several contexts, particularly regarding its cytotoxicity and potential therapeutic applications.
Antitumor Activity
Research indicates that BHMF exhibits antitumor properties . A study highlighted that derivatives of HMF, including BHMF, showed inhibition of cell proliferation in various cancer cell lines. Specifically, DHMF (a related compound) demonstrated cytotoxic effects on A549 (lung cancer) and SGC-7901 (stomach cancer) cells, suggesting that BHMF may share similar properties .
Compound | Cell Line | Cytotoxicity Effect |
---|---|---|
DHMF | A549 | Inhibition of proliferation |
DHMF | SGC-7901 | Inhibition of proliferation |
5-HMF | HCT-8 | Weak cytotoxicity |
Cytotoxicity
Cytotoxicity tests performed on various cell lines reveal that BHMF has a low toxicity profile . In acute toxicity studies, no mortality was observed in test subjects even at high doses (2000 mg/kg), indicating a favorable safety margin . Additionally, BHMF's structural characteristics contribute to its low toxicity while retaining biological efficacy.
The mechanisms underlying the biological activity of BHMF are not fully elucidated but may involve:
- Cell Cycle Arrest : BHMF may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : Evidence suggests that compounds derived from HMF can trigger apoptotic pathways in tumor cells .
- Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have explored the efficacy of BHMF and its precursors:
- Study on Sickle Cell Disease : 5-HMF has shown promise in reducing sickle hemoglobin polymerization in transgenic mice models, which may translate into therapeutic potential for sickle cell disease treatment .
- Anticancer Research : In vitro studies demonstrate that derivatives like DHMF can inhibit the growth of cancer cells by targeting specific pathways involved in tumor growth and survival .
Properties
IUPAC Name |
[5-(octadecanoyloxymethyl)furan-2-yl]methyl octadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)45-37-39-35-36-40(47-39)38-46-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMWAXKNVIDZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)COC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H76O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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